3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Description
3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a 4-methylphenyl substituent on the β-carbon. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the development of protease inhibitors, kinase-targeted therapies, and PROTACs (Proteolysis-Targeting Chimeras) . The Boc group enhances stability during synthetic processes, while the 4-methylphenyl group confers lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
IUPAC Name |
3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMIEZHOLGJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373554 | |
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-60-3 | |
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group Using Boc Chemistry
The Boc protection is commonly achieved by reacting the free amino acid or amino intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) at room temperature.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Di-tert-butyl dicarbonate (Boc2O), base | Triethylamine or NaHCO3 |
| Solvent | Dichloromethane (CH2Cl2) | Alternative solvents: THF, DMF |
| Temperature | 20–25 °C (room temperature) | Mild conditions to preserve stereochemistry |
| Reaction time | 12–24 hours | Monitored by TLC |
| Work-up | Aqueous extraction, drying, evaporation | Purification by recrystallization or chromatography |
Synthesis of the 3-(4-methylphenyl)propanoic Acid Backbone
The 4-methylphenyl substituent is introduced via:
- Friedel-Crafts alkylation or acylation of toluene derivatives followed by functional group transformations.
- Enantioselective synthesis using chiral catalysts or resolution methods to obtain the desired stereochemistry at the β-carbon.
Alternatively, the amino acid backbone can be synthesized by:
- Strecker synthesis or other amino acid synthetic routes, followed by Boc protection.
Coupling Methods for Boc-Protected Amino Acid Formation
In some protocols, the Boc-protected amino group is introduced via coupling reactions using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. This method facilitates amide bond formation while maintaining stereochemical integrity.
Industrial and Scale-Up Considerations
Industrial production optimizes the above methods by:
- Using continuous flow reactors to improve reaction control and scalability.
- Employing automated synthesis platforms for reproducibility.
- Optimizing stoichiometry and solvent systems to maximize yield and purity.
Characterization and Purity Assessment
The compound is characterized by:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structure and Boc group integrity | ¹H and ¹³C NMR spectra consistent with Boc-protected amino acid |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and enantiomeric excess | Purity > 97%, enantiomeric excess > 99% |
| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak at m/z consistent with C15H21NO4 (MW ~279.33 g/mol) |
| Melting Point | Confirm physical properties | Consistent with literature values |
Summary Table of Preparation Parameters
| Parameter | Typical Protocol/Condition | Reference/Notes |
|---|---|---|
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard Boc protection chemistry |
| Base | Triethylamine or NaHCO3 | Neutralizes acid byproducts |
| Solvent | Dichloromethane (CH2Cl2), alternatives THF, DMF | Solvent choice affects solubility |
| Temperature | Room temperature (20–25 °C) | Mild to preserve stereochemistry |
| Reaction Time | 12–24 hours | Monitored by TLC |
| Purification | Recrystallization or column chromatography | Ensures high purity |
| Yield | 65–85% | Dependent on scale and conditions |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC or enzymatic resolution |
| Storage Conditions | -20 °C, inert atmosphere, dry, dark | Maintains compound stability |
Research Findings and Notes
- The Boc protection method is highly efficient and widely used in peptide and amino acid chemistry.
- Optimization of solvent and base can improve yield and reduce side reactions.
- Enantiomeric purity is critical for biological applications and is maintained by careful control of reaction conditions and purification.
- Continuous flow synthesis is emerging as a scalable method for industrial production.
- Stability studies indicate that Boc groups are sensitive to acidic and strongly basic conditions, necessitating controlled storage.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for subsequent modifications in peptide synthesis.
Notes :
- TFA is preferred for mild deprotection without side reactions.
- The free amine is reactive and often used in situ for further coupling.
Esterification of the Carboxylic Acid
The carboxylic acid group is esterified to enhance solubility or enable further functionalization.
Key Observations :
- DCC/DMAP facilitates efficient esterification without racemization .
- Thionyl chloride generates reactive acyl chlorides for rapid ester formation .
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, a cornerstone of peptide synthesis.
Mechanistic Insight :
- HATU and EDC activate the carboxylic acid, enabling nucleophilic attack by amines .
- Racemization is minimized under low-temperature conditions.
Reduction of the Carboxylic Acid
The acid group is reduced to a primary alcohol for applications in chiral synthesis.
Considerations :
- LiAlH₄ provides complete reduction but requires anhydrous conditions .
- BH₃·THF is selective and avoids over-reduction .
Substitution Reactions
The Boc-protected amine participates in nucleophilic substitutions after activation.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Boc₂O, DMAP | DCM, room temperature | N,N-Di-Boc-protected derivative | |
| Allyl bromide, K₂CO₃ | DMF, 60°C, 12 hours | Allyl-substituted amine |
Applications :
- Double Boc protection enhances stability during multi-step syntheses .
- Allylation introduces functional handles for cross-coupling reactions .
Oxidation of the Methyl Group
The 4-methylphenyl group is oxidized to a carboxylic acid under strong conditions.
Challenges :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- CAS Number : 124072-61-3
- IUPAC Name : (3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group which is crucial for its stability and reactivity in various chemical reactions.
Peptide Synthesis
One of the primary applications of Boc-β-phenylalanine is in the synthesis of peptides. The Boc group serves as a protective group for the amino group during peptide coupling reactions, allowing for selective functionalization without unwanted side reactions. This method is particularly useful in synthesizing complex peptides that require multiple steps of protection and deprotection.
Drug Development
Boc-β-phenylalanine derivatives are explored in drug development, particularly for their potential as inhibitors in various biological pathways. For example, compounds derived from this structure have shown promise in inhibiting specific enzymes involved in cancer progression and bacterial resistance mechanisms.
Enzyme Inhibition Studies
Research has indicated that Boc-β-phenylalanine derivatives can act as effective inhibitors for certain enzymes, such as protein kinases and phosphatases. These enzymes are critical in signaling pathways associated with cancer and other diseases. A study demonstrated that a derivative exhibited an IC50 value of 1.37 µM against a specific protein tyrosine phosphatase, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR) Studies
The compound is also utilized in SAR studies to understand how modifications to the phenylalanine structure affect biological activity. This research aids in the design of more potent analogs with improved efficacy and selectivity.
Antitumor Activity
A notable case study involved the synthesis of peptide analogs containing Boc-β-phenylalanine, which were evaluated for antitumor activity against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The results indicated that these peptides exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Antimicrobial Properties
Another study focused on the antimicrobial properties of Boc-β-phenylalanine derivatives against Gram-positive bacteria. The derivatives demonstrated MIC values ranging from 1.49 to 5.95 µM, suggesting their potential use as antimicrobial agents .
Data Table: Summary of Key Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Used as a protective group during peptide coupling | Enables selective functionalization |
| Drug Development | Potential inhibitors for cancer-related enzymes | IC50 values indicate effectiveness |
| Enzyme Inhibition | Inhibits specific protein kinases | Significant inhibition observed |
| Antitumor Activity | Evaluated against cancer cell lines | Cytotoxic effects noted in MCF7 and HL60 cells |
| Antimicrobial Properties | Tested against Gram-positive bacteria | MIC values suggest antimicrobial potential |
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted reactions. Upon removal of the Boc group under acidic conditions, the free amino group is available for further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -NO2): Enhance reactivity in nucleophilic substitution reactions and improve binding affinity to enzymatic targets (e.g., LRRK2 inhibitors with 4-F substitution ).
- Electron-Donating Groups (e.g., -OCH3, -CH3) : Increase lipophilicity, improving passive diffusion across biological membranes. The 4-OCH3 derivative demonstrates potent antimicrobial activity against ESKAPE pathogens .
- Steric Effects : Bulky substituents (e.g., 4-CH3) may hinder rotational freedom, stabilizing specific conformations critical for target engagement .
Stereochemical Variations
The (S)-enantiomer of Boc-protected analogs is often prioritized due to its compatibility with natural L-amino acids in peptide synthesis. For example:
- (S)-3-[(Boc)amino]-3-(4-nitrophenyl)propanoic acid (CAS 499995-73-2) is used in asymmetric catalysis and enzyme inhibitor design .
- Racemic mixtures (e.g., Boc-DL-3-aminoisobutyric acid) are less common in therapeutic applications due to reduced enantioselective efficacy .
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, also known as Boc-β-N-Me-Ala-OH, is a compound with significant biological activity, particularly in the context of pharmaceutical and biochemical research. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 124072-61-3 |
| Boiling Point | Not available |
| Melting Point | Not available |
| InChI Key | BBIFRGBXCKOUBW-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its ability to interact with various biological systems. It has been noted for its role in:
- Inhibition of Enzyme Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to downregulate the expression of key activators in bacterial secretion systems, which is crucial for understanding its potential antibacterial properties .
- Modulation of Cellular Signaling : The compound may influence cellular signaling pathways by acting on receptors or other molecular targets within cells. This modulation can lead to changes in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antibacterial Activity : A study demonstrated that derivatives of Boc-protected amino acids can significantly inhibit the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition was observed at concentrations around 50 μM, indicating potential therapeutic applications against bacterial infections .
- Peptide Synthesis Applications : The Boc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property allows for the selective deprotection of amino acids during the synthesis of complex peptides .
- Pharmacological Potential : The compound's structure suggests potential pharmacological applications, particularly in drug design aimed at modulating metabolic pathways or inhibiting pathogenic processes. Further research is needed to explore these avenues comprehensively.
Q & A
Q. How can researchers scale up synthesis without compromising yield or purity?
- Methodology : Optimize solvent systems for solubility (e.g., switch from DCM to THF for larger volumes). Implement continuous flow chemistry for ester hydrolysis steps to improve reproducibility . Monitor reaction scalability using in-line FTIR or PAT (Process Analytical Technology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
